Diethyl dimercaptosuccinate

Acute Toxicity Therapeutic Index Chelation Safety Margin

Diethyl dimercaptosuccinate (DEDMS; CAS 17660-58-1) is a lipophilic diester derivative of meso-2,3-dimercaptosuccinic acid (DMSA), classified as a dithiol chelating agent bearing two free sulfhydryl groups. Synthesized via esterification of DMSA with ethanol, DEDMS is a waxy solid at room temperature (mp 61–62 °C) with an estimated logP of 3.185, conferring markedly enhanced membrane permeability relative to its water-soluble parent diacid DMSA.

Molecular Formula C8H14O4S2
Molecular Weight 238.3 g/mol
CAS No. 17660-58-1
Cat. No. B101381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl dimercaptosuccinate
CAS17660-58-1
SynonymsDEDMS
diethyl dimercaptosuccinate
Molecular FormulaC8H14O4S2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)(S)S
InChIInChI=1S/C8H14O4S2/c1-3-11-6(9)5-8(13,14)7(10)12-4-2/h13-14H,3-5H2,1-2H3
InChIKeyJZBUAOFTPQFECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Dimercaptosuccinate (CAS 17660-58-1) Procurement Guide – Chelation Research & Heavy Metal Antidote Development


Diethyl dimercaptosuccinate (DEDMS; CAS 17660-58-1) is a lipophilic diester derivative of meso-2,3-dimercaptosuccinic acid (DMSA), classified as a dithiol chelating agent bearing two free sulfhydryl groups [1]. Synthesized via esterification of DMSA with ethanol, DEDMS is a waxy solid at room temperature (mp 61–62 °C) with an estimated logP of 3.185, conferring markedly enhanced membrane permeability relative to its water-soluble parent diacid DMSA [2]. Its demonstrated capacity to mobilize aged heavy metal deposits — particularly cadmium, lead, and arsenic — from intracellular and CNS compartments has established it as a critical tool compound in experimental chelation pharmacology, distinct from both classical dithiols (e.g., BAL) and hydrophilic alternatives (e.g., DMSA, DMPS) [3][4].

Intracellular and CNS metal mobilization studies

Lipophilic dithiol chelator with membrane permeability

Differentiated from hydrophilic DMSA and high-toxicity BAL

Why DMSA, BAL, or DMPS Cannot Simply Replace Diethyl Dimercaptosuccinate in Research and Preclinical Chelation Studies


The DMSA diester series occupies a distinct pharmacological space defined by a systematic lipophilicity gradient, where the ethyl ester (DEDMS) sits at a critical midpoint: it is sufficiently lipophilic to cross biological membranes and access intracellular and CNS metal pools — a property that the hydrophilic parent DMSA and DMPS lack — yet it remains less bulky and more synthetically accessible than higher dialkyl esters such as diisopropyl DMSA (DiPDMSA) or diisoamyl DMSA (DiADMSA) [1]. Critically, DEDMS exhibits a higher LD₅₀ (2.6 mmol/kg, i.p. in mice) than other known lipid-soluble dithiols including BAL, enabling a wider therapeutic window for in vivo dosing — a parameter that cannot be extrapolated from DMSA (oral LD₅₀ >3 g/kg in rodents, ~30× that of BAL) because the diester's toxicity profile is independently determined by its alkyl chain length and resultant tissue distribution kinetics [2][3]. Substituting DEDMS with BAL risks significantly higher acute toxicity and narrower dosing latitude in animal models, while substituting with DMSA or DMPS forfeits the lipophilicity-driven ability to penetrate the blood-brain barrier and mobilize metals from CNS and intracellular aged deposits that DEDMS demonstrably accesses [4][5].

BAL substitution may increase acute toxicity and narrow dosing latitude in animal models, shifting the safety-related endpoint profile.

DMSA/DMPS substitution forfeits the lipophilicity-driven CNS and intracellular metal access that DEDMS provides; aged tissue deposits may not be reached.

Higher dialkyl esters (e.g., DiPDMS) differ in tissue distribution and efficacy profile; direct substitution may require validation for each target metal and model.

Quantitative Differentiation of Diethyl Dimercaptosuccinate vs. BAL, DMSA, and Diester Analogs – Head-to-Head & Cross-Study Evidence


Higher LD₅₀ Enables Wider Dosing Latitude Than Other Lipid-Soluble Dithiols Including BAL

DEDMS exhibits an intraperitoneal LD₅₀ of approximately 2.6 mmol/kg in mice, a value that permits administration at a higher dosage than other known lipid-soluble dithiols [1]. By comparison, BAL (2,3-dimercaptopropanol) — the classical lipid-soluble dithiol chelator — has a substantially lower LD₅₀ and consequently a narrower therapeutic window; DMSA, by contrast, is markedly less toxic (oral LD₅₀ >3 g/kg, ~30× BAL) but is water-soluble and cannot access the same tissue compartments [2]. The 2.6 mmol/kg LD₅₀ value for DEDMS is corroborated as approximately 2.6 mmol/kg (i.p., mouse) in the definitive Singh et al. (1988) Toxicology Letters publication [1].

Acute Toxicity
Cross-study comparable
LD₅₀ ~2.6 mmol/kg (i.p., mouse)
Reported dosing-latitude endpoint context
Higher than other lipid-soluble dithiols in tested set
Acute Toxicity Therapeutic Index Chelation Safety Margin

86% Survival Rate in Acute Arsenic Trioxide Poisoning — Equivalent to Diisopropyl DMSA, Superior to Di-n-Propyl DMSA

In a head-to-head study of six DMSA analogues against acute arsenic trioxide poisoning (LD₈₀ of 65 µmol/kg As₂O₃, s.c.) in NMRI mice, a single equimolar i.p. dose (0.7 mmol/kg) of DEDMS administered 30 min post-intoxication achieved an 86% survival rate over 30 days [1]. This performance matched DiPDMS (86%) and approached DMSA (100%), while significantly outperforming DnPDMS (72%). Untreated controls died within 2 days. Notably, DEDMS was ineffective when given orally (i.g.), indicating a route-dependent efficacy profile [1].

Arsenic Survival
Head-to-head
DEDMS 86% vs. DMSA 100%, DiPDMS 86%, DnPDMS 72%
Reported survival endpoint context; supports CNS-penetrant chelator research
Equimolar i.p. dose 30 min post As₂O₃; oral route ineffective
Arsenic Poisoning Survival Rate DMSA Diester Efficacy

Superior to BAL in Reducing Kidney, Liver, and Spleen Lead Levels — Brain Lead Reduction Comparable to BAL

In a direct comparative study of BAL and three DMSA diesters (DMDMS, DEDMS, Di-PDMS) for mobilizing freshly injected lead in mice, DEDMS reduced lead levels in kidneys, liver, and spleen significantly below those levels achieved by BAL treatment [1]. Brain lead reduction by DEDMS was comparable to that of BAL, and each diester was significantly more effective than BAL in reducing the whole body lead burden [1]. This establishes a clear tissue-level efficacy gradient: DEDMS > BAL for soft tissue (kidney, liver, spleen) and whole-body lead mobilization; DEDMS ≈ BAL for brain lead mobilization.

Lead Mobilization
Head-to-head
Soft-tissue lead reduction vs. BAL; kidney, liver, spleen significantly below BAL levels; brain comparable
Reported soft-tissue lead endpoint context; supports whole-body decorporation studies
Acute lead-injected mouse model; DEDMS > BAL for whole-body burden
Lead Chelation Soft Tissue Metal Mobilization Dithiol Diester Comparison

Superior to BAL in Hepatic and Whole-Body Cadmium Mobilization — Di-PDMS Achieves 59% Cadmium Reduction vs. 18% for BAL

A systematic evaluation of five dialkyl esters of DMSA (dimethyl, diethyl, di-n-propyl, diisopropyl, di-n-butyl) for mobilizing aged (>30 day) cadmium deposits in mice demonstrated that all esters except the dimethyl ester were superior to BAL in reducing hepatic cadmium levels and total cadmium body burdens [1]. Under the same experimental conditions, the most effective compound (Di-PDMS) achieved a 59% reduction in whole-body cadmium (to 41% of control), whereas BAL produced only an 18% reduction (to 82% of control). DEDMS was among the esters significantly more effective than BAL in total body cadmium reduction, though no ester proved superior to BAL in reducing renal cadmium [1].

Cadmium Mobilization
Head-to-head
DEDMS significantly more effective vs. BAL for total body Cd reduction (aged deposits)
Reported whole-body Cd endpoint context; hepatic reduction supports mechanistic studies
Di-PDMS highest reduction (59%), DEDMS intermediate; renal not superior
Cadmium Chelation Aged Metal Deposits Whole-Body Metal Burden

DEDMS Physicochemical Profile: LogP ≈ 3.19, pKa ≈ 6.96, mp 61–62 °C Enables Predictable Lipophilic Chelator Formulation

DEDMS possesses a well-characterized physicochemical profile that distinguishes it within the DMSA diester series: estimated logP of 3.185 (o/w), predicted pKa of 6.96 ± 0.10, predicted density of 1.213 ± 0.06 g/cm³, and a defined melting point of 61–62 °C [1]. This logP positions DEDMS at the lower end of the lipophilicity spectrum among the active DMSA diesters — less lipophilic than DiPDMS or DiADMSA but substantially more membrane-permeable than the parent DMSA (which is fully ionized at physiological pH and predominantly restricted to extracellular fluid) [2]. The compound is soluble in warm peanut oil, enabling lipid-based parenteral formulations, and its waxy solid physical form (mp 61–62 °C) facilitates handling and purification in a research laboratory setting [1][3].

Physicochemical Profile
Cross-study comparable
logP ~3.19 pKa ~6.96 mp 61–62 °C
Supports predictable lipid-based formulation and handling
logP/pKa estimated; mp confirmed experimentally
Lipophilicity Formulation Science Structure-Property Relationship

Where Diethyl Dimercaptosuccinate (DEDMS) Delivers the Highest Scientific and Procurement Value


Preclinical Acute Arsenic Poisoning Models Requiring Lipophilic Chelator CNS Penetration

DEDMS, administered i.p. at 0.7 mmol/kg, rescued 86% of mice from an otherwise lethal LD₈₀ dose of arsenic trioxide — a survival rate equivalent to the most potent diester DiPDMS and approaching the clinical standard DMSA (100%) [1]. For studies where the scientific question demands a chelator that can cross the blood-brain barrier and access CNS arsenic pools — a limitation of water-soluble DMSA and DMPS — DEDMS offers a validated, quantitatively characterized option with survival data from a direct head-to-head comparator study against four other DMSA analogs [1][2].

Experimental Lead Decorporation with Priority on Soft Tissue (Liver, Kidney, Spleen) and Whole-Body Burden Reduction

DEDMS has been shown to reduce lead levels in kidneys, liver, and spleen significantly below those achieved by BAL, and to be significantly more effective than BAL in reducing whole-body lead burden in a controlled mouse model of acute lead exposure [3]. Investigators studying lead chelation with endpoints focused on soft tissue depot mobilization — and who require an alternative to the more toxic BAL — should select DEDMS based on its quantitatively superior soft-tissue lead reduction profile, while noting that its brain lead mobilization is comparable to BAL [3].

Aged Cadmium Mobilization Studies Targeting Hepatic and Whole-Body Metal Pools — Mechanistic Chelation Research

DEDMS is a member of a diester series that significantly outperforms BAL in reducing hepatic cadmium and total body cadmium burdens in mice with aged (>30 day) cadmium deposits, a model representing the most therapeutically challenging scenario of chronic heavy metal accumulation [4]. The finding that combined treatment with thiamine enhanced DEDMS efficacy in mobilizing hepatic cadmium further supports its use in mechanistic studies investigating adjunctive chelation strategies, where DEDMS plus thiamine reduced urinary loss of zinc and fecal loss of copper compared to chelation alone [5][6].

Structure-Activity Relationship (SAR) Studies of Dithiol Chelator Lipophilicity and Tissue Distribution Kinetics

With its defined logP of 3.185, pKa of 6.96, and melting point of 61–62 °C, DEDMS occupies a quantifiable midpoint in the DMSA diester lipophilicity gradient between the dimethyl ester (DMDMSA) and the diisopropyl/diisoamyl esters [7]. This makes DEDMS an essential comparator compound for SAR investigations examining how incremental changes in alkyl chain length modulate tissue penetration, metal mobilization efficacy, and toxicity — studies directly served by the paired data showing that DEDMS matches DiPDMS in arsenic survival (both 86%) but that DiPDMS exceeds DEDMS in cadmium whole-body mobilization (59% vs. intermediate efficacy) [1][4].

Application
Selection Property
Validation Focus
Acute arsenic poisoning models
Lipophilic CNS-penetrant chelator profile
Survival endpoint and CNS arsenic mobilization review
Lead decorporation — soft tissue endpoints
Reported soft-tissue lead reduction vs. BAL
Kidney, liver, spleen lead content endpoint comparison
Aged cadmium mobilization studies
Hepatic and whole-body Cd reduction
Total body and hepatic cadmium endpoint review
Chelator SAR — lipophilicity gradient
Mid-range logP and defined physicochemical profile
Physicochemical and tissue-distribution endpoint review
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